molecular formula C12H16N4O4 B2888083 4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid CAS No. 2173992-58-8

4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid

Cat. No. B2888083
CAS RN: 2173992-58-8
M. Wt: 280.284
InChI Key: NNUCNOOZSVCRNY-MGRQHWMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine is a common component in many compounds and is known for its wide range of biological and pharmaceutical activities . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the morpholine and carboxylic acid groups. Morpholine has a six-membered ring with one nitrogen and one oxygen atom . Carboxylic acids have a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon .


Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Structurally novel morpholine amino acids, including morpholine derivatives, have been synthesized efficiently. These compounds serve as compact modules in medicinal chemistry, offering potential to modulate the physicochemical and pharmacokinetic properties of drug candidates. Such derivatives introduce valuable intellectual property due to their unique structures (Kou et al., 2017).

Reactivity and Physicochemical Properties

  • Studies on morpholine derivatives and their reactivity with various compounds, including azelaic acid, have led to the creation of new multicomponent crystal forms. These forms have been characterized by X-ray diffraction and solid-state NMR, revealing insights into their supramolecular arrangements and physicochemical properties (Martins et al., 2016).

Structural and Synthetic Methodologies

  • The molecular and crystal structures of certain morpholine derivatives have been determined, shedding light on their conformation and potential applications in synthesis and drug design. Such studies contribute to understanding the stereochemistry and reactivity of these compounds, which is crucial for their application in medicinal chemistry (Mironova et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling any chemical compound should be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

4-[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c13-15-14-9-3-1-2-8(6-9)11(17)16-4-5-20-10(7-16)12(18)19/h1,3,8-10H,2,4-7H2,(H,18,19)/t8-,9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUCNOOZSVCRNY-MGRQHWMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2CC=CC(C2)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)[C@@H]2CC=C[C@H](C2)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid

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